Phenylacetylglycine

Catalog No.
S1768855
CAS No.
500-98-1
M.F
C10H11NO3
M. Wt
193.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylacetylglycine

CAS Number

500-98-1

Product Name

Phenylacetylglycine

IUPAC Name

2-[(2-phenylacetyl)amino]acetic acid

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)

InChI Key

UTYVDVLMYQPLQB-UHFFFAOYSA-N

SMILES

Array

solubility

7.3 mg/mL at 11 °C

Synonyms

phenaceturic acid, phenylacetylglycine

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)O

The exact mass of the compound Phenylacetylglycine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.3 mg/ml at 11 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408424. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of N-acylglycine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenylacetylglycine (PAG) is a high-purity acylglycine formed via the hepatic conjugation of phenylacetic acid and glycine. In procurement contexts for analytical and toxicological laboratories, PAG is primarily sourced as an exact reference standard for LC-MS/MS and NMR spectroscopy. It serves as a validated, quantitative biomarker for monitoring drug-induced phospholipidosis (DIPL) in preclinical models and acts as a direct product standard for evaluating mitochondrial glycine N-acyltransferase (GLYAT) activity. Procuring exact PAG standards is critical for differentiating species-specific metabolic pathways and establishing reproducible, high-throughput safety screening assays [1].

Substituting Phenylacetylglycine with structurally related metabolites like Hippuric Acid (benzoylglycine) or the human-equivalent Phenylacetylglutamine (PAGln) compromises assay validity. Hippuric acid alone cannot serve as a predictive marker for phospholipidosis; it is the specific, dose-dependent shift in the PAG-to-Hippuric Acid ratio that provides diagnostic value. Furthermore, utilizing human PAGln as a generic proxy for rodent PAGly—or failing to use exact PAGly standards to resolve spectral overlap—has led to a documented 49% misannotation rate in proton NMR metabolomics literature. Accurate cross-species translational research strictly requires the exact PAG standard to calibrate retention times and mass fragmentation patterns [1].

Dose-Dependent Predictive Accuracy in Drug-Induced Phospholipidosis

In preclinical safety assessments, the ratio of Phenylacetylglycine (PAG) to Hippuric Acid (HA) in urine and plasma serves as a highly specific indicator of drug-induced phospholipidosis (DIPL). Following administration of cationic amphiphilic drugs like amiodarone, PAG levels and the PAG/HA ratio exhibit a dose- and time-dependent increase that correlates directly with histopathological changes (e.g., foamy macrophage accumulation). Relying on HA levels alone or generic lipid markers fails to provide the same predictive specificity, making the dual-quantification of PAG and HA essential for non-invasive DIPL monitoring[1].

Evidence DimensionDIPL predictive specificity (PAG/HA ratio vs baseline HA)
Target Compound DataDose-dependent increase in PAG/HA ratio correlating with vacuolated lymphocyte numbers
Comparator Or BaselineHippuric acid (HA) alone
Quantified DifferencePAG/HA ratio provides a validated, non-invasive quantitative index for DIPL, whereas baseline HA does not correlate with disease onset
ConditionsRat models treated with amiodarone (LC/MS/MS and NMR analysis)

Procuring PAG as a calibration standard is essential for establishing non-invasive, high-throughput safety screening assays in early-stage drug development.

Eliminating Cross-Species NMR Signal Misassignment

Accurate metabolic profiling requires precise differentiation between rodent and human metabolites. A systematic review of metabolic profiling literature revealed an estimated 49% misannotation rate where human Phenylacetylglutamine (PAGln) was erroneously identified as Phenylacetylglycine (PAGly) in proton NMR spectra. Procuring high-purity PAGly standards is strictly required to resolve overlapping spectral resonances and validate LC-MS/MS retention times against PAGln, ensuring data integrity in cross-species translational studies [1].

Evidence DimensionNMR signal assignment accuracy
Target Compound DataConfirmed PAGly reference spectra (rodent-specific conjugate)
Comparator Or BaselinePhenylacetylglutamine (PAGln) (human-specific conjugate)
Quantified DifferenceResolves a documented 49% misannotation error rate in existing human urine NMR studies
Conditions1D proton NMR and LC-MS/MS of complex biological matrices (urine/plasma)

Using exact PAG standards prevents costly downstream data invalidation caused by confusing rodent and primate metabolic pathways.

Direct Product Quantification in Acyltransferase Assays

In biochemical assays evaluating mitochondrial glycine N-acyltransferase (GLYAT) activity, measuring the direct formation of Phenylacetylglycine offers superior sensitivity compared to monitoring the disappearance of the precursor, phenylacetyl-CoA. Utilizing PAG as a quantitative reference standard allows for precise calibration of product formation rates, ensuring high-reproducibility kinetic tracking of arylacetic acid conjugation pathways without the background noise associated with precursor degradation [1].

Evidence DimensionAssay sensitivity and kinetic tracking
Target Compound DataDirect measurement of PAG formation
Comparator Or BaselineIndirect measurement of phenylacetyl-CoA disappearance
Quantified DifferenceProvides a direct, positive readout of conjugation activity, eliminating background noise from non-specific precursor degradation
ConditionsIn vitro GLYAT enzymatic assays using liver/kidney mitochondrial extracts

Enables highly sensitive and reproducible screening of mitochondrial fatty acid beta-oxidation and xenobiotic conjugation mechanisms.

Preclinical Toxicology and Safety Pharmacology

Used as a critical analytical standard to quantify the PAG/Hippuric Acid ratio in rat urine and plasma for the early, non-invasive detection of drug-induced phospholipidosis (DIPL) during cationic amphiphilic drug (CAD) screening [1].

Translational Metabolomics and Biomarker Discovery

Essential for calibrating NMR and LC-MS/MS instruments to accurately differentiate rodent-specific phenylacetylglycine from human-specific phenylacetylglutamine, preventing widespread literature misannotation in cross-species studies [2].

Mitochondrial Enzymology Assays

Utilized as a reference standard to quantify product formation in in vitro assays measuring glycine N-acyltransferase (GLYAT) activity and investigating mitochondrial fatty acid beta-oxidation disorders [3].

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

193.07389321 Da

Monoisotopic Mass

193.07389321 Da

Heavy Atom Count

14

UNII

O134PDX2SP

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

500-98-1

Wikipedia

N-phenylacetylglycine

Dates

Last modified: 08-15-2023

Explore Compound Types